REACTION_CXSMILES
|
[CH:1]([CH:3]=O)=O.[NH2:5][C:6]1[C:7](=[O:17])[NH:8][C:9]([CH2:13][O:14][CH2:15][CH3:16])=[N:10][C:11]=1[NH2:12].C>O>[CH2:15]([O:14][CH2:13][C:9]1[NH:8][C:7](=[O:17])[C:6]2[C:11](=[N:12][CH:1]=[CH:3][N:5]=2)[N:10]=1)[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
kept refluxing for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
The aqueous solution obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted with dichloromethane
|
Type
|
ADDITION
|
Details
|
These organic extracts are treated as in section c of Example 25
|
Type
|
CUSTOM
|
Details
|
that obtained in Example 1
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OCC1=NC2=NC=CN=C2C(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |